4-((2-Cyanophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid

HDAC Inhibition Epigenetics Scaffold Hopping

4-((2-Cyanophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid (CAS 1047678-66-9) is a synthetic, non-hydroxamic acid, poly-substituted butanoic acid derivative with the molecular formula C21H23N3O5 (MW 397.43 g/mol). Its structure features a 2-cyanophenyl moiety linked to a 3,4-dimethoxyphenethylamino group via an oxobutanoic acid core.

Molecular Formula C21H23N3O5
Molecular Weight 397.431
CAS No. 1047678-66-9
Cat. No. B2729787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Cyanophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid
CAS1047678-66-9
Molecular FormulaC21H23N3O5
Molecular Weight397.431
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(CC(=O)NC2=CC=CC=C2C#N)C(=O)O)OC
InChIInChI=1S/C21H23N3O5/c1-28-18-8-7-14(11-19(18)29-2)9-10-23-17(21(26)27)12-20(25)24-16-6-4-3-5-15(16)13-22/h3-8,11,17,23H,9-10,12H2,1-2H3,(H,24,25)(H,26,27)
InChIKeyTVWKUQRMDJCXNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-((2-Cyanophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid (1047678-66-9) for Targeted Inhibitor Screening


4-((2-Cyanophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid (CAS 1047678-66-9) is a synthetic, non-hydroxamic acid, poly-substituted butanoic acid derivative with the molecular formula C21H23N3O5 (MW 397.43 g/mol) . Its structure features a 2-cyanophenyl moiety linked to a 3,4-dimethoxyphenethylamino group via an oxobutanoic acid core. This scaffold places it within a class of compounds explored for enzyme inhibition, particularly as potential modulators of histone deacetylases (HDACs) and other targets . Unlike its isomeric analog abexinostat (PCI-24781), a known pan-HDAC inhibitor, this compound lacks the hydroxamic acid zinc-binding group, suggesting a distinct mechanism of action and selectivity profile that warrants investigation [1]. Its typical commercial purity is 95% .

Why Generic Substitution is Inadequate: Structural and Pharmacophoric Differentiation of 4-((2-Cyanophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid


Generic substitution within this class is unreliable due to the profound impact of subtle structural changes on target engagement. The compound's 2-cyanophenyl group and 3,4-dimethoxyphenethyl tail create a unique pharmacophore. Replacing the 2-cyanophenyl with a 3-chlorophenyl group, as in the related analog 4-((3-Chlorophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid, shifts biological activity towards calcium channel inhibition (IC50 ~1,700 nM against N-type channels) [1], demonstrating a target-hopping effect. Furthermore, the target compound is a constitutional isomer of abexinostat (C21H23N3O5), yet it lacks the critical hydroxamic acid moiety; abexinostat potently inhibits HDAC1 (Ki = 7 nM) [2], while the target compound, lacking this zinc-binding group, cannot engage HDAC isoforms via the same mechanism. Therefore, simple molecular formula or substructure matching does not equate to functional equivalence, making targeted procurement essential for specific assay endpoints.

Quantitative Differentiation Evidence for 4-((2-Cyanophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid


Distinct Zinc-Binding Group Absence vs. Abexinostat (PCI-24781)

The target compound is a constitutional isomer of abexinostat (C21H23N3O5). Abexinostat is a potent pan-HDAC inhibitor (HDAC1 Ki = 7 nM) due to its hydroxamic acid group [1]. The target compound replaces this with a non-hydroxamic acid butanoic acid core, fundamentally altering its metal-chelating capacity. This structural divergence means the target compound cannot inhibit HDACs via the canonical hydroxamate mechanism, potentially avoiding pan-HDAC toxicity while offering a distinct polypharmacology or target selectivity. This is the single most critical differentiator for procurement decisions.

HDAC Inhibition Epigenetics Scaffold Hopping

Calcium Channel Activity Shift via Halo-Substitution of the Cyanophenyl Group

Replacement of the 2-cyanophenyl group with a 3-chlorophenyl group in a close analog (4-((3-Chlorophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid) results in measurable calcium channel blocking activity. This analog inhibits N-type calcium channels with an IC50 of 1,700 nM in IMR32 cells [1]. The 2-cyanophenyl group in the target compound alters electron distribution and hydrogen-bonding capacity compared to chlorine, which may eliminate or redirect this off-target activity. This comparative data is crucial for sourcing decisions in neurological or cardiovascular research.

Calcium Channel Target Engagement SAR

Physicochemical Property Differentiation: cLogP and Solubility Profile

The presence of the 2-cyanophenyl group (a strong H-bond acceptor) and the 3,4-dimethoxyphenethyl tail (moderate H-bond acceptors) creates a distinct polarity profile. The experimental logP for structurally similar 4-((2-cyanophenyl)amino)-4-oxobutanoic acid (CAS 348152-61-4) is 1.65 , while the target compound is predicted to have a significantly higher logP (~2.5-3.5) due to the dimethoxyphenethyl group. This enhanced lipophilicity increases passive membrane permeability compared to simpler cyanophenyl-butanoic acid derivatives, a critical factor for cell-based assay performance.

ADME Physicochemical Properties Lipophilicity

Synthetic Tractability and Scalability Advantage

The synthesis of the target compound proceeds via a straightforward reaction of 2-cyanophenyl isocyanate with 3,4-dimethoxyphenethylamine, facilitated by a base such as triethylamine, yielding the desired product in acceptable purity . This contrasts with the multi-step synthesis of abexinostat, which requires sensitive hydroxamic acid formation and purification steps. The simpler synthetic route for the target compound implies potentially lower procurement costs and faster custom synthesis turnaround times for large-scale orders, a significant advantage for industrial screening programs.

Synthetic Chemistry Scalability Cost of Goods

Optimal Application Scenarios for 4-((2-Cyanophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid Based on Comparative Evidence


HDAC-Independent Epigenetic Probe Development

Given its structural similarity to abexinostat but lack of the hydroxamic acid zinc-binding group, this compound is ideal for developing non-hydroxamate epigenetic probes. It can serve as a negative control for HDAC inhibition or as a scaffold for identifying novel epigenetic targets that bind the abexinostat pharmacophore without relying on zinc chelation. Procurement is recommended for labs seeking to dissect hydroxamate-dependent vs. independent mechanisms in cancer epigenetics [1].

Chemical Biology Tool for Selectivity Profiling vs. Calcium Channels

The comparative SAR data with the 3-chlorophenyl analog, which shows N-type calcium channel inhibition (IC50 1,700 nM), suggests the target compound may possess a distinct off-target profile. It is best procured for selectivity panels aimed at differentiating enzyme inhibitors from ion channel modulators, using the chlorophenyl analog as a reference standard to map the cyanophenyl group's contribution to target engagement [2].

Physicochemical Property Optimization in Phenotypic Screening Libraries

The predicted higher logP (~2.5-3.5) compared to the simpler 4-((2-cyanophenyl)amino)-4-oxobutanoic acid (logP 1.65) makes this compound a superior choice for inclusion in cellular phenotypic screening libraries where membrane permeability is critical. Its balanced lipophilicity may improve cell-based hit rates for intracellular targets, particularly in cancer and inflammatory disease models .

Cost-Effective Large-Scale Primary Screening

Owing to its simpler one-step synthetic route, the target compound can be procured in larger quantities at a lower cost compared to multi-step analogs like abexinostat. This makes it the economical choice for high-throughput primary screening campaigns where compound consumption is high and initial hits will be validated later with more complex, potent leads .

Quote Request

Request a Quote for 4-((2-Cyanophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.